N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide
Overview
Description
N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butyrylamino group attached to a phenyl ring, which is further substituted with a methyl group and a nitro group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide typically involves the following steps:
Amidation: The butyrylamino group is introduced through an amidation reaction, where butyric acid or its derivatives react with aniline derivatives under acidic or basic conditions.
Substitution: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions activated by the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ethanol.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: N-[2-(butyrylamino)phenyl]-2-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-[2-(butyrylamino)phenyl]-2-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butyrylamino group may enhance the compound’s binding affinity to its targets, while the methyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butyrylamino)phenyl]-4-methoxy-3-nitrobenzamide.
- 2-BROMO-N-(3-(2-BROMO-BUTYRYLAMINO)-PHENYL)-BUTYRAMIDE .
Uniqueness
N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyrylamino group and the nitro group in specific positions on the benzene ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-7-17(22)19-14-9-4-5-10-15(14)20-18(23)13-8-6-11-16(12(13)2)21(24)25/h4-6,8-11H,3,7H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMRIFZWAQIFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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